molecular formula C22H21N5O4 B11012589 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

3-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

Cat. No.: B11012589
M. Wt: 419.4 g/mol
InChI Key: OYJKRCLREIIDFF-UHFFFAOYSA-N
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Description

3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PROPANAMIDE is a complex organic compound characterized by its unique imidazolidinone and quinazolinone moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone and quinazolinone intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include acylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce imidazolidinone derivatives with altered functional groups.

Scientific Research Applications

3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid: Shares the imidazolidinone moiety but lacks the quinazolinone group.

    Ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate: Contains a similar imidazolidinone structure with different substituents.

Uniqueness

What sets 3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PROPANAMIDE apart is its dual functional groups, which provide a unique combination of chemical properties and potential biological activities. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

3-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H21N5O4/c28-19(23-12-13-26-14-24-17-9-5-4-8-16(17)20(26)29)11-10-18-21(30)27(22(31)25-18)15-6-2-1-3-7-15/h1-9,14,18H,10-13H2,(H,23,28)(H,25,31)

InChI Key

OYJKRCLREIIDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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